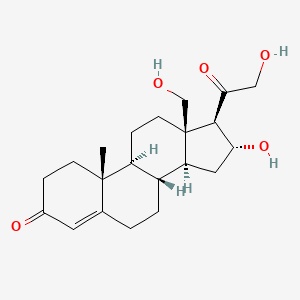

16,18-DH-Doca

Description

Significance of Investigating Uncharacterized Metabolites and Derivatives

A vast number of metabolites produced within biological systems, particularly by the gut microbiome, remain uncharacterized. nih.govresearchgate.net The investigation of these novel molecules is critical, as they represent a hidden layer of biological control and interaction. Gut microbes, for example, can metabolize steroid hormones, producing derivatives with distinct biological activities that can influence host physiology, from contributing to hypertension to impacting inflammatory diseases like Crohn's disease. nih.gov

The discovery and characterization of previously unknown metabolites and the proteins that transport and modify them, such as the orphan transporter SLC22A24, are essential for a complete understanding of metabolic pathways and their links to disease. nih.gov These investigations can uncover new therapeutic targets and biomarkers for a range of conditions, including cardiovascular and metabolic diseases. nih.gov The exploration of these unknown biochemical territories holds the potential to solve long-standing questions about the complex interplay between genetics, environment, and health. There is a significant scientific interest in identifying these uncharacterized intermediates within steroid metabolic pathways to better understand their potential biological roles. tandfonline.com

Overview of Dihydroxylated Steroids and Fatty Acids in Biological Systems

Dihydroxylated compounds are prevalent in two major classes of biologically important molecules: steroids and fatty acids.

Dihydroxylated Fatty Acids: Fatty acids are carboxylic acids with long aliphatic chains. When oxygen is introduced into their structure, they become part of a large family of signaling molecules known as oxylipins. nih.gov Dihydroxylated fatty acids are a prominent subgroup of oxylipins, formed through enzymatic reactions catalyzed by lipoxygenases or cytochrome P450 monooxygenases. nih.govontosight.ai These molecules, such as 7,10-dihydroxy-8(E)-octadecenoic acid, play critical roles in a variety of biological processes, including the regulation of inflammation and immune responses. ontosight.aiontosight.ai Research indicates that certain dihydroxy fatty acids possess anti-inflammatory, antioxidant, and antimicrobial properties, making them subjects of interest for therapeutic development. ontosight.aiontosight.ai

Rationale for Comprehensive Academic Inquiry into 16,18-Dihydroxy Doca-like Structures

The compound 16α,18-dihydroxy-deoxycorticosterone (16,18-dihydroxy-DOCA) is a specific dihydroxylated steroid that warrants detailed scientific investigation. It was first isolated and identified from incubations of human adrenal glands, indicating its endogenous origin. nih.gov Subsequent research has provided methods for both its chemical and microbiological synthesis, enabling further study of its properties. nih.govrsc.orgrsc.org

The primary rationale for studying 16,18-dihydroxy-DOCA stems from its potential role in cardiovascular health. An abnormality in steroid biosynthesis, potentially linked to low-renin hypertension, can lead to increased adrenal production of this compound. rsc.org Studies have suggested that 16,18-dihydroxy-DOCA may contribute to both human and experimental hypertension. nih.gov While it may not directly affect sodium levels on its own, it has been reported to enhance the sodium-retaining effects of aldosterone (B195564), a key hormone in blood pressure regulation. rsc.org Furthermore, its ability to bind to mineralocorticoid receptors in the kidney has been a subject of investigation, highlighting its potential to influence the same pathways as major mineralocorticoids like aldosterone. nih.gov Given its association with primary aldosteronism, a common cause of secondary hypertension, a comprehensive understanding of 16,18-dihydroxy-DOCA is crucial. racgp.org.aump.plsfhta.euempendium.com

Research Findings on Dihydroxylated Compounds

| Compound/System | Key Research Finding | Biological Relevance/Application | Reference(s) |

| 16α,18-Dihydroxy-deoxycorticosterone (16,18-dihydroxy-DOCA) | Can be synthesized microbiologically using Streptomyces roseochromogenus. nih.gov | Potential role in human and experimental hypertension; enhances the sodium-retaining effect of aldosterone. nih.govrsc.org | nih.govrsc.org |

| 16α,18-Dihydroxy-deoxycorticosterone (16,18-dihydroxy-DOCA) | Isolated and identified from human adrenal gland incubations. nih.gov | Confirms its status as an endogenous steroid metabolite. | nih.gov |

| Dihydroxylated Steroids (general) | Fungal systems can efficiently convert steroids into dihydroxy derivatives (e.g., 6β,11α-dihydroxy compounds). nih.gov | Important for the industrial production of steroid drugs with specific biological activities. nih.govresearchgate.net | nih.govresearchgate.net |

| 7,10-Dihydroxy-8(E)-octadecenoic acid | A dihydroxylated fatty acid with potential anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.aiontosight.ai | Serves as a signaling molecule involved in inflammation and immune response. ontosight.aiontosight.ai | ontosight.aiontosight.ai |

| Gut Microbiome Metabolites | Gut bacteria metabolize steroid hormones, creating previously uncharacterized derivatives. nih.gov | These novel metabolites can significantly impact host health and are implicated in conditions like Crohn's disease. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

42280-41-1 |

|---|---|

Molecular Formula |

C21H30O5 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1 |

InChI Key |

LQDWRDKUGCBNNG-ZCFNEMSWSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |

Synonyms |

16 alpha,18-dihydroxydeoxycorticosterone 16,18-DH-DOCA 16,18-dihydroxydesoxycorticosterone |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 16,18 Dh Doca Like Structures

Elucidation of Proposed Enzymatic Biosynthesis Pathways

The formation of dihydroxylated PUFA derivatives is typically a multi-step enzymatic cascade. The proposed biosynthesis of a molecule like 16,18-DH-Doca would begin with a C22 polyunsaturated fatty acid precursor, which then undergoes sequential oxygenation reactions catalyzed by specific enzymes to introduce the hydroxyl groups at the 16 and 18 positions.

The synthesis of any long-chain fatty acid metabolite begins with the availability of its precursor. For a C22 dihydroxy fatty acid, the essential starting material is a 22-carbon polyunsaturated fatty acid.

The primary pathway for creating long-chain saturated fatty acids is the fatty acid synthesis (FAS) cycle, which utilizes acetyl-CoA and malonyl-CoA as building blocks in a series of eight enzyme-catalyzed reactions. aocs.org These saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), can then be modified by a series of desaturation and elongation reactions to generate long-chain PUFAs. mdpi.com An alternative route in some organisms is the polyketide synthase (PKS) pathway, which also uses repeated condensation of acyl-CoA units. mdpi.com

The immediate precursors for this compound-like structures are docosapentaenoic acid (DPA) or docosahexaenoic acid (DHA). DHA can be converted into various dihydroxylated mediators, such as resolvins. researchgate.netsci-hub.se These precursors are critical branchpoint intermediates, directing metabolic flow toward the generation of specific bioactive lipids. hmdb.ca Once synthesized, these PUFA precursors are activated, often by conversion to an acyl-CoA ester, before entering specific metabolic pathways.

| Precursor/Intermediate | Chemical Formula Class | Role in Biosynthesis | Relevant Pathway(s) |

|---|---|---|---|

| Acetyl-CoA | Thioester | Primary building block for fatty acid chains | Fatty Acid Synthesis (FAS), Polyketide Synthesis (PKS) |

| Malonyl-CoA | Dicarboxylic Acid | Chain elongation unit in fatty acid synthesis | Fatty Acid Synthesis (FAS), Polyketide Synthesis (PKS) |

| Palmitic Acid (C16:0) | Saturated Fatty Acid | Intermediate, can be elongated and desaturated | Fatty Acid Synthesis (FAS) |

| Docosapentaenoic Acid (DPA) | Polyunsaturated Fatty Acid (C22) | Direct precursor for oxygenation | Fatty Acid Elongation/Desaturation |

| Docosahexaenoic Acid (DHA) | Polyunsaturated Fatty Acid (C22) | Direct precursor for oxygenation | Fatty Acid Elongation/Desaturation, PKS Pathway |

The introduction of hydroxyl groups onto the fatty acid backbone is the defining step in the biosynthesis of this compound. Two main enzyme families are implicated in this process: Cytochrome P450 monooxygenases and lipoxygenases.

Cytochrome P450 (P450) Enzymes: These enzymes are well-known for their role in metabolizing PUFAs. nih.gov P450s can catalyze the epoxidation of double bonds, which can subsequently be hydrolyzed by epoxide hydrolases to form vicinal diols. For instance, P450 BM3 from Bacillus megaterium has been used to synthesize 16,17-epoxydocosapentaenoic acids (EDPs) from DHA. nih.gov A similar mechanism could produce a 16,17-diol or other regioisomers. The synthesis of other dihydroxy steroids, like 1,25-dihydroxyvitamin D, also relies on the sequential action of P450 hydroxylases. nih.gov Furthermore, specific P450s show high regioselectivity; for example, tabersonine (B1681870) 16-hydroxylase (T16H) specifically targets the C-16 position of its substrate. nih.gov

Lipoxygenases (LOX): LOX enzymes catalyze the insertion of molecular oxygen into PUFAs to form hydroperoxy fatty acids, which are then reduced to the corresponding stable hydroxy derivatives. Some LOX enzymes can perform double oxygenation reactions. For example, a microbial 15-lipoxygenase (15-LOX) can convert DHA into Resolvin D5 (7S,17S-dihydroxy-DHA). sci-hub.se A cyanobacterial LOX has also been shown to produce dihydroxy-DHA derivatives. researchgate.net While these examples produce different isomers, they establish the capability of LOX enzymes to generate dihydroxylated products from C22 PUFAs in a one-enzyme system.

Dehydrogenases catalyze oxidation-reduction reactions and are fundamental to fatty acid metabolism. In the context of this compound synthesis, their primary role would be in the biosynthesis of the DPA/DHA precursor.

The fatty acid synthesis cycle involves two crucial reductase (a type of dehydrogenase) steps: ketoacyl reductase and enoyl reductase. aocs.org These enzymes reduce keto and enoyl intermediates, respectively, leading to the formation of a saturated acyl chain. Subsequent desaturation steps to create double bonds in the PUFA backbone are also catalyzed by specific dehydrogenases (desaturases).

Additionally, alcohol dehydrogenases could be involved in the further metabolism of dihydroxy fatty acids, potentially oxidizing the hydroxyl groups to ketones. google.com In steroid metabolism, enzymes like 11-beta-hydroxysteroid dehydrogenase play a key role in modulating hormone activity by interconverting hydroxyl and keto forms. wikipathways.org

Ligases and transferases are essential for the initial steps of biosynthesis and for transferring intermediates between enzymes or cellular compartments.

Ligases: These enzymes join two molecules together. Acyl-CoA synthetases, which are technically ligases, are responsible for activating fatty acids by attaching them to coenzyme A (CoA). aocs.org This activation is a prerequisite for most fatty acid metabolic pathways. Biotin (B1667282) protein ligase is another example from a related pathway, responsible for attaching the biotin cofactor required by carboxylase enzymes. wikipedia.org

Transferases: These enzymes move functional groups. wikipedia.org In the PKS and FAS pathways, acyltransferases are responsible for loading the starter (acetyl-CoA) and extender (malonyl-CoA) units onto the acyl carrier protein (ACP). aocs.orgmdpi.com This initiates the process of chain building.

| Enzyme Class | Specific Example | Proposed Function in this compound Synthesis | EC Number |

|---|---|---|---|

| Hydroxylase | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation at C16 and C18 positions, possibly via an epoxide intermediate. | EC 1.14.-.- |

| Hydroxylase | Lipoxygenase (LOX) | Catalyzes single or double oxygenation to form hydroperoxy intermediates, later reduced to hydroxyls. | EC 1.13.11.- |

| Dehydrogenase | Ketoacyl / Enoyl Reductase | Reduction steps during the synthesis of the precursor fatty acid chain. | EC 1.1.1.100 / EC 1.3.1.9 |

| Dehydrogenase | Fatty Acid Desaturase | Introduces double bonds into the precursor fatty acid chain. | EC 1.14.19.- |

| Ligase | Acyl-CoA Synthetase | Activates the precursor fatty acid by attaching Coenzyme A. | EC 6.2.1.- |

| Transferase | Acyltransferase | Loads building blocks (e.g., malonyl-CoA) during precursor synthesis. | EC 2.3.1.- |

The synthesis of potent bioactive lipids is tightly controlled to ensure they are produced only when and where they are needed. This regulation occurs at multiple levels, from gene transcription to enzyme activity.

Transcriptional Regulation: The expression of key biosynthetic genes, particularly hydroxylases, is often inducible. The genes for P450 enzymes involved in vitamin D metabolism are highly regulated by parathyroid hormone (PTH), calcitonin, and the vitamin D hormone itself, acting through signaling cascades like the PKA and MAPK pathways. nih.gov In fungi and plants, complex networks of transcription factors control the expression of entire secondary metabolite gene clusters. asm.orgfrontiersin.org The expression of genes for the this compound pathway would likely be controlled by transcription factors that respond to specific physiological stimuli, such as inflammation or tissue injury.

Post-Translational and Allosteric Regulation: Enzyme activity can be directly modulated. In some bacteria, metabolic control is exerted at the protein expression level. uq.edu.au Feedback regulation is a common mechanism where the final product of a pathway inhibits an early enzyme, preventing overproduction. This is observed in the homeostasis of the plant hormone abscisic acid, where transcription factors that activate its synthesis are also involved in a feedback loop. nwsuaf.edu.cn The activity of the hydroxylases and other enzymes in the this compound pathway could be similarly regulated by the concentration of the final product or key intermediates.

Chromatin-Level Regulation: In eukaryotes, the accessibility of genes for transcription is controlled by the state of chromatin. In fungi, the acetylation of specific lysine (B10760008) residues on histone H3 is causally linked to the activation of secondary metabolite gene clusters. asm.org Similar epigenetic mechanisms could govern the expression of the biosynthetic machinery for this compound in response to developmental or environmental cues.

Characterization of Key Enzymatic Activities

Dehydrogenase Enzyme Studies

Chemoenzymatic and Organic Synthesis Strategies for this compound Analogues

The creation of this compound and its analogues in the laboratory requires sophisticated synthetic strategies. These can be broadly categorized into total organic synthesis and chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of chemical reactions. acs.orgnih.gov

A total synthesis of 16α,18-dihydroxy-11-deoxycorticosterone has been successfully reported. rsc.orgresearchgate.net The synthesis starts from 3β-acetoxy-16α-hydroxypregn-5-en-20-one and proceeds via two distinct routes. rsc.org A key step in both pathways is the application of the 'hypoiodite reaction' (using lead tetraacetate and iodine under irradiation) on a 16α-acyloxypregnan-20β-ol derivative. rsc.org This sequence facilitates the introduction of the C-18 hydroxyl group via an 18,20-hemiacetal intermediate, followed by acetoxylation at C-21 and selective oxidation to yield the final product. rsc.org

Chemoenzymatic strategies offer an alternative, often more efficient and sustainable, pathway. rsc.org These approaches leverage the high selectivity of enzymes for specific transformations on a steroid scaffold, which can be difficult to achieve with traditional chemical methods. acs.org For instance, a biocatalyst could be used to introduce one or both hydroxyl groups at the C-16 and C-18 positions with high specificity, followed by chemical steps to complete the synthesis of the target analogue. acs.org

Stereoselective and Regioselective Synthetic Approaches

A primary challenge in synthesizing steroid analogues like this compound is controlling the regio- and stereoselectivity of reactions. acs.orgnih.gov Introducing hydroxyl groups at specific carbons (regioselectivity) and with a specific spatial orientation (stereoselectivity) is crucial, as even minor changes can dramatically alter biological activity.

Organic Approaches: Achieving high selectivity in organic synthesis often requires multi-step procedures involving protecting groups and specific reagents. wiley.com For example, the stereoselective introduction of side chains at C-17 and C-20 can be achieved through an ene reaction of (17Z)-ethylidene steroids, followed by catalytic hydrogenation which stereospecifically generates the desired configuration at C-17 from the less hindered α-face. researchgate.net Similarly, the Sharpless asymmetric epoxidation is a well-known method used to create chiral epoxy alcohols, which can then be opened to form diols with a specific stereochemistry. cdnsciencepub.com The choice of catalysts, such as titanium(IV) chloride, can mediate complex cyclizations to form the steroid core with a degree of regioselectivity. umich.edunih.gov

Biocatalytic Approaches: Enzymes, particularly cytochrome P450 monooxygenases, are renowned for their ability to catalyze C-H bond hydroxylation at specific positions with exceptional regio- and stereoselectivity. rsc.orgnih.gov This makes them powerful tools for steroid synthesis. researchgate.net By selecting or engineering the appropriate enzyme, it is possible to direct hydroxylation to a desired carbon, such as C-16, with high precision, thus avoiding complex protection and deprotection steps common in chemical synthesis. acs.org

Biocatalytic Transformations for Hydroxylation at C-16 and C-18

The introduction of hydroxyl groups at the C-16 and C-18 positions is a key step in synthesizing this compound analogues. Biocatalysis provides highly effective methods for these specific transformations. nih.gov

Hydroxylation at C-16: A significant amount of research has focused on the biocatalytic hydroxylation of the steroid D-ring, particularly at the C-16 position. nih.gov Several microbial cytochrome P450 enzymes have been identified and engineered for this purpose.

CYP154C3 from Streptomyces griseus has been identified as a regio- and stereospecific 16α-hydroxylase for a variety of steroid substrates, including deoxycorticosterone. nih.gov This enzyme exhibits strong binding to steroids and has potential for industrial applications. nih.gov

Engineered P450BM3 mutants have been developed through directed evolution to achieve nearly perfect regio- and diastereoselective hydroxylation of different steroids at the C-16 position with high activity. acs.org

CYP109E1 from Bacillus megaterium can hydroxylate testosterone (B1683101) to produce 16β-hydroxytestosterone as the main product. nih.govasm.org

CYP105D7 is another P450 enzyme capable of D-ring 16β-hydroxylation of various steroids. asm.org

The table below summarizes key biocatalysts used for C-16 hydroxylation.

| Enzyme | Source Organism | Position of Hydroxylation | Example Substrate | Reference |

|---|---|---|---|---|

| CYP154C3 | Streptomyces griseus | 16α | Deoxycorticosterone, Progesterone (B1679170) | nih.gov |

| Engineered P450BM3 | Engineered Mutant | 16α or 16β | Testosterone, Progesterone | acs.org |

| CYP109E1 | Bacillus megaterium | 16β | Testosterone | nih.govasm.org |

| CYP154C8 | Engineered Mutant | 16α | Progesterone, Androstenedione (B190577) | rsc.org |

Hydroxylation at C-18: Biocatalytic hydroxylation of the non-activated C-18 methyl group is a challenging but crucial reaction for the synthesis of important steroids like aldosterone (B195564). wikipedia.org

Aldosterone synthase (CYP11B2) is the primary enzyme responsible for C-18 hydroxylation in the biosynthesis of aldosterone. It catalyzes the conversion of 11-deoxycorticosterone to corticosterone (B1669441) (via 11β-hydroxylation) and then to 18-hydroxycorticosterone (B144385), and finally aldosterone. wikipedia.org This enzyme's 18-hydroxylase activity is a key precedent for biocatalytic approaches targeting this position.

The synthesis of 18,19-dihydroxycorticosterone has been achieved, demonstrating that enzymatic systems can hydroxylate adjacent methyl groups (C-18 and C-19). nih.govnih.gov This further supports the potential for developing biocatalysts for selective C-18 functionalization.

While fewer specific examples exist for isolated C-18 hydroxylating biocatalysts compared to C-16, the action of aldosterone synthase provides a clear model for the feasibility and future development of such enzymatic tools. wikipedia.org

Metabolic Transformations and Fate of 16,18 Dh Doca Like Structures

In Vitro Metabolic Stability and Biotransformation Studies

The initial assessment of a compound's metabolic fate often begins with in vitro studies using subcellular fractions, which provide a simplified and controlled environment to investigate enzymatic processes.

The liver is the primary site of drug and steroid metabolism, and its enzymatic machinery is largely contained within the microsomal and cytosolic fractions of hepatocytes. researchgate.net Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are central to phase I oxidative metabolism. ias.ac.in The cytosolic fraction, on the other hand, contains various soluble enzymes, including some hydroxysteroid dehydrogenases (HSDs) and conjugating enzymes. aem-sbem.com

The cytosolic fraction contributes to both reductive and oxidative metabolism through the action of HSDs. aem-sbem.com These enzymes catalyze the interconversion of hydroxyl and keto groups at various positions on the steroid nucleus, influencing the biological activity of the compound. aem-sbem.comnih.gov For 16,18-DH-Doca, cytosolic enzymes could potentially act on the existing hydroxyl groups or any newly introduced keto groups.

Table 1: Key Cellular Fractions and Enzymes in Steroid Metabolism

| Cellular Fraction | Key Enzyme Classes | Primary Metabolic Role |

| Microsomes | Cytochrome P450 (CYP) enzymes | Phase I oxidative metabolism (e.g., hydroxylation) |

| Cytosol | Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups |

| Sulfotransferases (SULTs) | Phase II conjugation (sulfation) | |

| UDP-glucuronosyltransferases (UGTs) | Phase II conjugation (glucuronidation) |

The characterization of enzyme reaction kinetics, typically through Michaelis-Menten analysis, provides quantitative measures of the affinity of an enzyme for its substrate (K) and the maximum rate of the reaction (V). scispace.com Such data for the metabolism of this compound would be crucial for predicting its metabolic clearance and potential for drug-drug interactions. For instance, the steady-state kinetic parameters for the 11β-hydroxylation of androstenedione (B190577) and progesterone (B1679170) by CYP11B2 have been shown to be similar to those of its classic substrate, 11-deoxycorticosterone. nih.gov

Inhibition studies are equally important. They assess the potential of a compound to inhibit the activity of metabolic enzymes, such as the CYP450 family. nih.gov Inhibition of these enzymes can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing adverse effects. Inhibition profiles are often determined by measuring the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, various polycyclic aromatic hydrocarbons have been shown to be potent inhibitors of CYP1A2 and CYP1B1. nih.gov While specific inhibition data for this compound is not available, its structural similarity to other steroids suggests it could interact with and potentially inhibit steroidogenic enzymes.

Microsomal and Cytosolic Fraction Incubations

Identification of Research Metabolites in Model Systems

The identification of metabolites formed in in vitro and in vivo model systems is essential for understanding the complete metabolic profile of a compound.

The metabolism of steroids is characterized by a series of oxidative and reductive reactions that modify their structure and biological activity. nih.govclinicalgate.com

Oxidative Pathways: Cytochrome P450 enzymes are the primary drivers of oxidative metabolism of steroids. aem-sbem.com These enzymes catalyze a variety of reactions, including hydroxylation at various positions on the steroid nucleus. aem-sbem.comnih.gov For a compound like this compound, which is formed via 16α-hydroxylation of 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC), further hydroxylations at other positions by CYP enzymes would be a likely metabolic step. nih.gov The conversion of 11-deoxycorticosterone to aldosterone (B195564) by CYP11B2 involves sequential 11β- and 18-hydroxylation, followed by oxidation at the C-18 position. mdpi.comnih.gov Similar oxidative steps could be involved in the metabolism of this compound.

Reductive Pathways: Reductive metabolism is also a key feature of steroid biotransformation, often catalyzed by hydroxysteroid dehydrogenases (HSDs). aem-sbem.comresearchgate.net These enzymes facilitate the conversion of keto groups to hydroxyl groups. aem-sbem.com For example, the reduction of the A-ring of steroids is a common metabolic step leading to the formation of tetrahydro metabolites. nih.gov The interconversion between the active hormone cortisol and the inactive cortisone (B1669442) is regulated by 11β-HSD isozymes. nih.gov It is plausible that the keto group at C-3 of this compound could undergo reduction.

Table 2: Major Metabolic Reactions in Steroid Biotransformation

| Reaction Type | Key Enzymes | Description |

| Oxidation | Cytochrome P450 (CYP) | Introduction of hydroxyl groups, oxidation of alcohols to aldehydes or ketones. nih.govmdpi.com |

| Reduction | Hydroxysteroid Dehydrogenases (HSDs) | Conversion of keto groups to hydroxyl groups. aem-sbem.comresearchgate.net |

| Conjugation | UGTs, SULTs | Addition of glucuronic acid or sulfate (B86663) to hydroxyl groups. oup.comoup.comcas.cz |

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. nih.govoup.com The primary conjugation reactions for steroids are glucuronidation and sulfation. oup.comoup.comcas.cz

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to hydroxyl groups. cas.czwashington.edu Steroid glucuronides are major excretion products found in urine. cas.cz

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. oup.comoup.com Sulfated steroids are also highly water-soluble and readily excreted. oup.comoup.com For a dihydroxylated compound like this compound, both mono- and di-conjugated metabolites (glucuronide or sulfate) are possible. researchgate.net

The resulting conjugated metabolites are then transported out of the cell and eliminated from the body, primarily through urine and, to a lesser extent, bile. nih.govoup.comoup.com

Oxidative and Reductive Metabolic Pathways

Enzymatic Hydrolysis and Cleavage Mechanisms

The enzymatic cleavage of steroid structures is a critical aspect of both their metabolism and their analysis.

In a biological context, the hydrolysis of steroid conjugates, such as sulfates, can occur. Steroid sulfatases can cleave the sulfate group, regenerating the unconjugated steroid which can then re-enter metabolic pathways or exert biological effects. oup.comoup.com

For analytical purposes, enzymatic hydrolysis is a standard procedure used to cleave conjugated metabolites back to their parent forms for detection and quantification, for example, by gas chromatography-mass spectrometry (GC-MS). acs.orgacs.orgresearchgate.netnih.gov Enzymes like β-glucuronidase and sulfatase from Helix pomatia are commonly used for this purpose. acs.orgacs.orgresearchgate.netnih.gov

Furthermore, the 18-hydroxy group of corticosteroids like 18-hydroxycorticosterone (B144385) can exist in equilibrium with a hemiacetal (lactol) form. mdpi.comacs.orgresearchgate.net This intramolecular cyclization can influence the compound's stability and subsequent metabolism. mdpi.comacs.org The cleavage of such hemiacetal rings or further oxidation of the 18-hydroxy group to an aldehyde, as seen in aldosterone synthesis, represents another potential metabolic transformation for 18-hydroxylated steroids. mdpi.comnih.gov It is plausible that the 18-hydroxy group of this compound could undergo similar transformations.

Mechanistic Research on Biological Activities of 16,18 Dh Doca Like Structures in Experimental Models

Investigation of Cellular and Molecular Mechanisms of Action in In Vitro Systems

Research into the cellular and molecular underpinnings of 16,18-dihydroxy-11-deoxycorticosterone (16,18-DH-Doca) and similar structures has begun to illuminate their biological roles. These investigations, primarily conducted in controlled laboratory settings using cell cultures (in vitro), are crucial for understanding how these compounds exert their effects at a subcellular level.

The interaction of steroid hormones with specific receptors is a key determinant of their physiological effects. For this compound, a significant area of investigation has been its binding to and activation of mineralocorticoid receptors (MR). The MR, a member of the nuclear receptor family, is traditionally associated with aldosterone (B195564) and plays a critical role in regulating electrolyte and water balance. wjgnet.com

Studies have explored the affinity of this compound for mineralocorticoid receptors in the kidney of adrenalectomized rats. nih.gov One study demonstrated that while 16α,18-dihydroxy-11-deoxycorticosterone (another name for this compound) itself did not affect sodium metabolism, it significantly enhanced the activity of subthreshold doses of aldosterone in reducing urinary sodium excretion. nih.gov This suggests a modulatory role rather than a direct mineralocorticoid effect. The binding of ligands to these receptors initiates a cascade of events, starting with the translocation of the receptor-ligand complex from the cell's cytoplasm to the nucleus. wjgnet.com Once in the nucleus, this complex binds to specific DNA sequences known as hormone response elements, leading to the activation of target gene expression. wjgnet.com

G-protein coupled receptors (GPCRs) represent another major class of receptors that mediate a vast array of physiological signals. nih.govwikipedia.org These receptors are characterized by their seven-transmembrane structure and their interaction with heterotrimeric G proteins. wikipedia.orgstjude.org Ligand binding to a GPCR induces a conformational change, which in turn activates the associated G protein, initiating intracellular signaling cascades. wikipedia.orgnobelprize.org While the primary focus for steroid-like molecules is often on nuclear receptors, the possibility of interactions with GPCRs remains an area of interest for understanding the full spectrum of their biological activities.

Table 1: Receptor Interaction Profile of this compound-like Structures This table is a representation of typical data sought in such studies and is for illustrative purposes.

| Compound | Receptor Target | Binding Affinity | Functional Effect | Reference |

|---|---|---|---|---|

| 16α,18-dihydroxy-11-deoxycorticosterone | Mineralocorticoid Receptor (MR) | Low intrinsic activity | Enhances the effect of aldosterone | nih.gov |

Beyond receptor binding, the biological activity of compounds like this compound is defined by their influence on intracellular signaling pathways. One such pathway involves the Early Growth Response-1 (Egr-1) transcription factor. Egr-1 is implicated in a wide range of cellular processes, including cell growth, differentiation, and fibrosis. nih.govgoettingen-research-online.de Studies have shown that deoxycorticosterone acetate (B1210297) (DOCA), a related steroid, can induce Egr-1 expression in human renal fibroblasts. goettingen-research-online.denih.gov This induction is significant as Egr-1 can, in turn, regulate the transcription of pro-fibrotic genes like tissue inhibitor of metalloproteinases 1 (TIMP-1) and osteopontin. goettingen-research-online.denih.gov Research has demonstrated that both DOCA and transforming growth factor-beta (TGF-β) can synergistically increase Egr-1 expression. goettingen-research-online.denih.gov

The Renin-Angiotensin System (RAS) is another critical signaling pathway, primarily known for its role in blood pressure regulation and fluid balance. nih.govfrontiersin.org The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to angiotensin I by renin, which is then converted to the potent vasoconstrictor angiotensin II. frontiersin.org Angiotensin II exerts its effects through G-protein coupled receptors, primarily the AT1 receptor, leading to vasoconstriction, sodium reabsorption, and aldosterone secretion. nih.govahajournals.org The brain's local RAS has been shown to be a significant factor in the development of DOCA-salt hypertension in animal models. nih.gov Blockade of the brain RAS can attenuate the rise in blood pressure, decrease fluid intake, and reduce plasma vasopressin levels. nih.gov The MAPK pathway, which can be activated by RAS, is a key signaling cascade involved in cell proliferation and growth. frontiersin.orgaacrjournals.org

Table 2: Impact of DOCA-like Structures on Intracellular Signaling This table illustrates the kind of detailed findings generated from in vitro signaling studies.

| Stimulus | Cell Type | Signaling Molecule/Pathway Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Deoxycorticosterone acetate (DOCA) | Human Renal Fibroblasts | Egr-1 | Increased transcription | goettingen-research-online.denih.gov |

| DOCA | Human Renal Fibroblasts | TIMP-1, Osteopontin | Increased mRNA expression (Egr-1 dependent) | goettingen-research-online.denih.gov |

To gain a more comprehensive understanding of the cellular response to compounds like this compound, researchers employ gene expression and proteomic profiling techniques. mdpi.com These methods allow for the large-scale study of changes in messenger RNA (mRNA) transcripts (transcriptomics) and proteins (proteomics) within a cell or tissue. frontiersin.orgnih.gov

In vitro systems, such as cultured muscle cells or fibroblasts, are valuable for these analyses. mdpi.comnih.gov By comparing the proteomic profiles of cells treated with a compound to untreated cells, scientists can identify which proteins are upregulated or downregulated. nih.gov For instance, a proteomics study on keloid-derived fibroblasts identified 16 differentially expressed proteins, including an upregulation of heat shock protein 70 (Hsp70). nih.gov This type of analysis can reveal novel proteins and pathways involved in the cellular response and pathogenesis of conditions where these compounds may play a role. mdpi.com Integrating proteomic data with genomic and transcriptomic data provides a multi-layered view of the molecular mechanisms at play. mdpi.com

Modulation of Intracellular Signaling Pathways (e.g., Egr-1 expression, RAS activation)

In Vivo Mechanistic Studies in Animal Models (e.g., Hypertension, Metabolic Regulation)

Animal models are indispensable for studying the integrated physiological effects of compounds like this compound in a whole organism. nih.govimrpress.com The DOCA-salt model, where rodents are administered DOCA and a high-salt diet, is a widely used experimental model to investigate volume-dependent hypertension. imrpress.comumb.edu.plresearchgate.net This model is particularly useful because it is characterized by suppressed renin activity, allowing for the study of angiotensin-independent mechanisms of hypertension. umb.edu.pl

The development of hypertension in DOCA-salt models involves complex interactions between hormonal and nervous systems. The autonomic nervous system, which controls involuntary bodily functions, plays a critical role in blood pressure regulation. physiology.orgcambridge.org Studies in DOCA-salt hypertensive rats have shown an increase in sympathetic nervous system activity. umb.edu.pl

The brain's renin-angiotensin system (RAS) is also heavily implicated. nih.gov In DOCA-salt rats, continuous administration of a RAS inhibitor directly into the brain can lessen the severity of hypertension. nih.gov This effect is associated with a decrease in fluid intake and reduced levels of vasopressin, a hormone that regulates water reabsorption by the kidneys. nih.gov Furthermore, blocking the brain RAS can help restore impaired baroreceptor reflexes, which are crucial for the short-term control of blood pressure. nih.gov These findings highlight the central role of neurohormonal pathways in the hypertensive effects observed in these models.

Research also indicates that the sympathetic nervous system can influence processes like hepatic lymphangiogenesis, which may be protective against liver fibrosis. nih.gov

A fundamental action of mineralocorticoids and related compounds is the regulation of fluid and electrolyte balance. nih.govmedlineplus.gov This is primarily achieved through their effects on the kidneys, where they promote the reabsorption of sodium and water, and the excretion of potassium. cymitquimica.com In the DOCA-salt hypertension model, the administration of a mineralocorticoid-like substance leads to increased sodium and water reabsorption by the kidney, resulting in volume expansion and elevated blood pressure. imrpress.com

Table 3: Key In Vivo Findings in DOCA-Salt Animal Models This table summarizes significant outcomes observed in animal studies, providing a basis for understanding systemic effects.

| Animal Model | Parameter Measured | Observed Effect of DOCA-Salt Treatment | Underlying Mechanism Implicated | Reference |

|---|---|---|---|---|

| Rat | Blood Pressure | Increased | Elevated sympathetic nervous system activity; Central RAS activation | nih.govumb.edu.pl |

| Rat | Plasma Vasopressin | Increased | Central RAS activation | nih.gov |

| Rat | Fluid Intake | Increased | Central RAS activation | nih.gov |

| Mouse | Sodium Balance | Sodium retention | Activation of AT1R in the brain | ahajournals.orgahajournals.org |

Influence on Tissue-Specific Responses (e.g., Renal, Cardiovascular)

Experimental models utilizing deoxycorticosterone acetate (DOCA)-salt administration provide critical insights into the tissue-specific effects of mineralocorticoid excess, a condition relevant to understanding the potential impacts of this compound-like structures. This model consistently induces hypertension and subsequent end-organ damage, particularly in the renal and cardiovascular systems.

Renal Responses:

In experimental settings, the administration of DOCA-salt to uninephrectomized subjects leads to significant renal injury. ahajournals.orgnih.gov The hallmarks of this damage include pronounced inflammation, the development of fibrosis, glomerular injury, and proteinuria. ahajournals.orgnih.govnih.gov Studies show that DOCA-salt treatment causes an inflammatory response characterized by the infiltration of immune cells such as macrophages and T-lymphocytes into the kidney tissue. nih.govahajournals.org For instance, research has demonstrated that in response to DOCA-salt hypertension, the chemokine CXCL16 is induced in the kidney, playing a key role in recruiting inflammatory cells and promoting renal injury and fibrosis. nih.gov

The inflammatory cascade contributes directly to renal fibrosis, which involves excessive deposition of extracellular matrix proteins like collagen, leading to structural damage and loss of function. nih.govnih.gov This is evidenced by histological analyses showing glomerular sclerosis and significant collagen deposition in the kidneys of DOCA-salt treated animals. ahajournals.orgnih.gov Furthermore, this treatment regimen leads to a marked increase in urinary protein excretion (albuminuria), a clinical indicator of glomerular damage and compromised kidney function. ahajournals.orgnih.gov

Cardiovascular Responses:

The cardiovascular system is another primary target of DOCA-like structures. The DOCA-salt model is well-established for inducing hypertension, with systolic blood pressure rising significantly over the course of treatment. physiology.orgresearchgate.net This sustained hypertension is a major driver of cardiovascular remodeling.

Key cardiovascular effects include cardiac hypertrophy and fibrosis. ahajournals.orgresearchgate.net Mineralocorticoids can directly act on cardiac cells to stimulate the deposition of matrix proteins, resulting in cardiac fibrosis. researchgate.net Studies have identified specific signaling pathways involved in this process. For example, mineralocorticoids upregulate the serum- and glucocorticoid-inducible kinase 1 (SGK1), which is crucial for the development of cardiac fibrosis. researchgate.net In experimental models, DOCA-salt treatment enhanced the expression of connective tissue growth factor (CTGF) in the heart, a key mediator of fibrosis, an effect that was dependent on the presence of SGK1. researchgate.net Deletion of the mineralocorticoid receptor specifically in endothelial cells has been shown to prevent cardiac fibrosis and macrophage infiltration in the heart during DOCA-salt induced hypertension, highlighting the role of endothelial cells in mediating these detrimental cardiac effects. ahajournals.org

The following table summarizes key research findings on the tissue-specific responses in the DOCA-salt experimental model.

| Tissue | Response | Key Findings in DOCA-Salt Model | References |

| Renal | Inflammation | Increased infiltration of macrophages and T-cells; upregulation of inflammatory chemokines like CXCL16. | ahajournals.org, nih.gov |

| Fibrosis | Significant collagen deposition and extracellular matrix expansion in glomeruli and interstitium. | ahajournals.org, nih.gov, nih.gov | |

| Glomerular Injury | Glomerular sclerosis and downregulation of nephrin. | ahajournals.org, nih.gov | |

| Proteinuria | Marked increase in urinary albumin excretion. | ahajournals.org, nih.gov | |

| Cardiovascular | Hypertension | Significant and sustained elevation in systolic and diastolic blood pressure. | physiology.org, researchgate.net, jmchemsci.com |

| Cardiac Hypertrophy | Increase in heart weight and left ventricular mass. | researchgate.net, ahajournals.org | |

| Cardiac Fibrosis | Increased deposition of matrix proteins; mediated by SGK1 and CTGF activation. | researchgate.net, ahajournals.org |

Interactions with Endogenous Biochemical Pathways (e.g., CYP450 arachidonate (B1239269) metabolism)

The biological activities of DOCA-like structures are intricately linked to their interactions with endogenous biochemical pathways. A pivotal pathway in this context is the metabolism of arachidonic acid (AA) by cytochrome P450 (CYP450) enzymes, which produces potent signaling molecules that regulate vascular and renal function.

Arachidonic acid, released from cell membrane phospholipids, can be metabolized by three main enzyme systems: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). nih.gov The CYP450 pathway is particularly relevant to blood pressure regulation and renal pathophysiology. physiology.orgnih.gov CYP450 enzymes convert AA into two main classes of metabolites: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govresearchgate.net

Specifically, CYP4A and CYP4F enzyme families catalyze the formation of 20-HETE, while the CYP2C and CYP2J families produce EETs. nih.gov Another family, CYP2E, is known to catalyze the transformation of AA into subterminal HETEs, including 16-HETE, 17-HETE, and 18-HETE. physiology.org These metabolites, collectively known as eicosanoids, are powerful autocrine and paracrine mediators with diverse biological effects. nih.gov

In the context of DOCA-salt hypertension, the CYP450-AA metabolic pathway is significantly implicated. 20-HETE, the primary product of renal CYP450 AA metabolism, has a profound impact on renal function and blood pressure. physiology.org It is a potent vasoconstrictor and plays a role in the renal vasoconstrictor action of endothelin-1 (B181129) (ET-1). physiology.org Altered synthesis of 20-HETE has been linked to the elevation of blood pressure in several models of hypertension. physiology.org

Research using inhibitors of CYP450 enzymes in the DOCA-salt rat model has demonstrated the pathway's importance. Inhibition of CYP450 with cobalt chloride (CoCl2) or 1-aminobenzotriazole (B112013) (ABT) was shown to prevent or reduce the development of hypertension. physiology.org This suggests that CYP450-derived metabolites of arachidonic acid contribute to the pathophysiology of hypertension induced by mineralocorticoid excess. physiology.org The interaction between ET-1 and CYP450-AA metabolites appears to be crucial in promoting the tissue injury observed in DOCA-salt hypertension. physiology.org

The table below outlines the key components of the CYP450 arachidonate metabolism pathway.

| Enzyme Family | Primary Metabolites from Arachidonic Acid | General Function of Metabolites | References |

| CYP4A / CYP4F | 20-HETE (20-hydroxyeicosatetraenoic acid) | Regulation of renal tubular and vascular function, blood pressure control. | physiology.org, nih.gov |

| CYP2C / CYP2J | EETs (Epoxyeicosatrienoic acids - e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) | Vasodilation, anti-inflammatory effects, protection against renal and vascular injury. | physiology.org, srce.hr |

| CYP2E | Subterminal HETEs (e.g., 16-HETE, 17-HETE, 18-HETE, 19-HETE) | Eicosanoid signaling molecules. | physiology.org |

This interaction with the CYP450 system highlights a complex mechanism through which DOCA-like structures can exert their effects, influencing blood pressure and contributing to end-organ damage by modulating the production of vasoactive and pro-inflammatory eicosanoids. physiology.orgsrce.hr

Advanced Analytical Methodologies for 16,18 Dh Doca Like Structures

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of lipid mediators, enabling the separation of these compounds from complex biological matrices and from each other. Given that many specialized pro-resolving mediators (SPMs) are positional or chiral isomers, chromatographic separation is an essential step prior to their identification and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of dihydroxy fatty acids. nih.gov Reversed-phase HPLC is commonly used, allowing for the separation of various lipid mediators. mdpi.comqmul.ac.uk

Methodologies often employ C18-based solid-phase extraction (SPE) to enrich lipid mediators from biological samples, followed by reversed-phase liquid chromatography. qmul.ac.uk For instance, a common setup involves a C18 reversed-phase column with a binary gradient elution. nih.gov The mobile phases typically consist of an aqueous solvent with a weak acid (e.g., acetic acid) and an organic solvent mixture (e.g., acetonitrile/methanol). nih.gov This approach has proven effective for the separation, identification, and quantification of a wide range of lipid mediators, including resolvins, protectins, and maresins. qmul.ac.ukspringernature.com While targeted LC-MS/MS is considered the gold standard, UV-HPLC has also been used, though it is limited by lower sensitivity, making it suitable only for tissues with higher concentrations of these mediators. mdpi.com

A typical HPLC gradient program for the separation of specialized pro-resolving mediators might look like this:

| Time (minutes) | % Solvent B (e.g., ACN/MeOH/Acetic Acid) |

| 0.0 | 21 |

| 1.0 | 21 |

| 1.5 | 26 |

| 10.0 | 51 |

| 19.0 | 66 |

| 25.1 | 98 |

| 27.6 | 98 |

| 27.7 | 21 |

| 31.5 | 21 |

| This table is illustrative and based on a published method for a comprehensive set of SPMs. nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of fatty acids. For GC analysis, fatty acids are typically derivatized to form more volatile esters, most commonly fatty acid methyl esters (FAMEs). researchgate.netresearchgate.netacs.orgnih.gov This derivatization can be achieved through various methods, such as using diazomethane (B1218177) or methanol (B129727) with an acid catalyst. researchgate.net

GC-MS with electron ionization (EI) can provide detailed fragmentation patterns of FAMEs, which aids in their identification. csic.es However, for very-long-chain polyunsaturated fatty acids (VLC-PUFAs), the molecular ion may be weak or absent in EI spectra, making identification challenging. csic.es The use of atmospheric pressure chemical ionization (APCI) with a quadrupole time-of-flight (QTOF) mass analyzer has been shown to overcome this limitation by producing a prominent protonated molecule, which aids in the confident identification of VLC-PUFAs. csic.esresearchgate.net

The analysis of dihydroxy fatty acids by GC often involves their conversion to trimethylsilyl (B98337) (TMS) ethers of the methyl esters to increase volatility. uu.nl

Chiral Chromatography for Stereoisomer Resolution

The biological activity of dihydroxy docosanoids is often highly dependent on their specific stereochemistry. researchgate.net Therefore, the separation of enantiomers is critical. Chiral chromatography is the primary technique used to resolve these stereoisomers. rotachrom.com This can be achieved by using a chiral stationary phase (CSP) in HPLC. rotachrom.comaocs.org

For instance, the separation of dihydroxy-eicosanoids has been successfully performed on chiral phase columns. aocs.org Amylose or cellulose-based stationary phases are often effective for resolving enantiomeric hydroxy fatty acids and are compatible with solvents used for electrospray ionization (ESI), allowing for sensitive detection by mass spectrometry. researchgate.net The use of chiral LC coupled with tandem mass spectrometry (LC-MS/MS) allows for the identification and quantification of specific stereoisomers in biological samples. researchgate.netnih.gov For example, chiral HPLC has been used to identify the dominant 14S,20R-diHDHA isomer biosynthesized by eosinophils. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography separates the components of a mixture, spectroscopy and spectrometry are used to determine the precise chemical structure of each isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, DP4+ analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds, including the determination of stereochemistry. ebi.ac.uk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the carbon skeleton and the position of functional groups. For dihydroxy docosanoids, 1D ¹³C NMR can confirm the number of carbon atoms and indicate the presence of hydroxyl groups by their characteristic chemical shifts. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the full structure and confirm double bond configurations. nih.gov

For complex molecules with multiple chiral centers, computational methods are often used in conjunction with NMR data to assign the correct stereochemistry. The DP4+ analysis is a statistical method that compares experimentally measured NMR chemical shifts with those calculated for all possible diastereomers using density functional theory (DFT). rsdjournal.orgnih.gov This approach has proven to be highly effective in distinguishing between isomers with multiple chiral centers, even in complex and flexible molecules. rsdjournal.orgoup.com The DP4+ method has become a powerful tool in natural product chemistry for assigning stereochemical configurations with a high degree of confidence. rsdjournal.orgresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, HRMS for lipid structural elucidation)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it is the gold standard for the identification and quantification of specialized pro-resolving mediators from biological samples. mdpi.comnih.govqmul.ac.ukspringernature.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. axispharm.comresearchgate.net This is a crucial first step in identifying an unknown lipid. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides structural information. google.com This fragmentation can reveal the positions of hydroxyl groups and double bonds within the fatty acid chain. nih.gov For example, LC-MS/MS analysis was used to identify a novel DHA metabolite, 14,20-dihydroxy-DHA, in inflammatory exudates. researchgate.net

The combination of different analytical techniques is often necessary for the complete characterization of novel dihydroxy docosanoids.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

The stereochemistry of complex molecules like 16,18-dihydroxylated steroids is critical to their biological function. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. kud.ac.inslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. kud.ac.in This phenomenon, known as the Cotton effect, is observed in the vicinity of an absorption band of a chromophore, such as the carbonyl groups in a steroid. researchgate.net The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the chromophore. libretexts.org For 18-hydroxylated steroids like 18-hydroxy-11-deoxycorticosterone (B104428), CD analysis has been instrumental in confirming their structure. bioscientifica.comacs.org The absolute configuration of a specific stereocenter, for example, the 24S configuration in 24(S),28-epoxyergost-5-ene-3β,4α-diol, can be assigned based on the observation of a negative Cotton effect at a specific wavelength. jst.go.jp

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. slideshare.net An ORD spectrum displays the characteristic Cotton effect as peaks and troughs near the absorption bands of the molecule's chromophores. libretexts.org The shape and sign of the ORD curve are characteristic of particular steroid structures and can be used to establish the absolute configuration. kud.ac.inlibretexts.org For example, the relative configurations of different steroid ketones can be confirmed by comparing their ORD curves; if the curves are not mirror images, the configurations are likely the same. libretexts.org ORD is a valuable tool for conformational studies and for determining the absolute configuration of various optically active substances, including steroids. kud.ac.incapes.gov.br

Table 2: Application of Chiroptical Methods for Steroid Analysis

| Technique | Principle | Key Application for Steroids | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration at chiral centers; conformational analysis. | kud.ac.inresearchgate.net |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Establishing absolute and relative configurations; conformational studies. | slideshare.netlibretexts.org |

Hyphenated Techniques and Advanced Sample Preparation

Effective isolation and cleanup are paramount before the instrumental analysis of steroids from complex biological samples like plasma, urine, or tissue. doi.orgrsc.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration, offering a more efficient and less solvent-intensive alternative to LLE. doi.orgrsc.org For corticosteroids, reversed-phase SPE cartridges (e.g., C18) are commonly employed. mdpi.com The process involves loading the sample onto the sorbent, washing away interferences, and eluting the target analytes with an appropriate organic solvent. rsc.org The choice of sorbent and elution solvents is critical for achieving high recovery and purity. nih.gov Recent advancements include the use of molecularly imprinted polymers (MIPs) as SPE sorbents, which offer high selectivity for specific steroid structures. mdpi.com Supported Liquid Extraction (SLE) is another modern alternative that functions like LLE but uses a solid support, preventing the formation of emulsions and simplifying the workflow. researchgate.netchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. doi.org For steroid analysis, organic solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) are often used. researchgate.netthermofisher.com A recent variation, salting-out assisted liquid-liquid extraction (SALLE), improves extraction efficiency by adding a salt (e.g., ammonium (B1175870) sulfate) to the aqueous phase, which enhances the partitioning of the analytes into the organic solvent. mdpi.com Optimization of LLE involves selecting the appropriate solvent system, adjusting the pH of the aqueous phase, and managing the solvent-to-sample volume ratio to maximize recovery and minimize the co-extraction of interfering substances. thermofisher.commdpi.com

Table 3: Comparison of Extraction Techniques for Steroid Analysis

| Technique | Principle | Advantages | Common Solvents/Sorbents | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | High selectivity, reduced solvent use, amenable to automation | C18, Molecularly Imprinted Polymers (MIPs) | doi.orgmdpi.com |

| Supported Liquid Extraction (SLE) | LLE on a solid support | No emulsions, high recovery, streamlined workflow | Dichloromethane, Ethyl Acetate (B1210297) | researchgate.netchromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, effective for a wide range of analytes | Methyl tert-butyl ether (MTBE), Dichloromethane | doi.orgthermofisher.com |

| Salting-Out Assisted LLE (SALLE) | LLE with added salt to the aqueous phase | High recovery, reduced matrix interference | Acetonitrile, Methanol | mdpi.com |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound, which is often necessary for steroid analysis, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govtandfonline.com

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of polar steroids. tandfonline.comtandfonline.com The most common approach involves the silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers and the formation of methoximes from carbonyl (ketone) groups. nih.govmdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. tandfonline.commdpi.com These modifications not only improve chromatographic behavior but can also lead to more characteristic mass spectra, aiding in structural identification. tandfonline.com

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required but can be employed to enhance ionization efficiency and, consequently, detection sensitivity, especially for steroids with poor proton affinity. tandfonline.comtandfonline.com Strategies may involve adding a permanently charged group or a moiety that is easily ionizable to the steroid molecule. tandfonline.com

Table 4: Common Derivatization Strategies for Steroid Analysis

| Analytical Technique | Purpose of Derivatization | Common Reagent(s) | Resulting Derivative | Reference |

|---|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) ether | tandfonline.commdpi.com |

| GC-MS | Protect ketone groups, prevent enolization | Methoxylamine hydrochloride | Methoxime (MO) | nih.gov |

| LC-MS | Enhance ionization efficiency/sensitivity | Picolinic acid, Hydroxylamine | Picolinyl ester, Oxime | researchgate.net |

Computational and Theoretical Investigations of 16,18 Dh Doca Like Structures

Molecular Modeling and Docking Simulations (e.g., Ligand-Receptor Interactions)

Molecular modeling and docking simulations are essential computational techniques for predicting how a ligand, such as a steroid, interacts with its protein receptor. mdpi.com These methods are widely used to understand the binding mechanisms of steroid hormones to their cognate receptors, like the mineralocorticoid receptor (MR), which is crucial for mediating the effects of steroids such as aldosterone (B195564) and cortisol. mdpi.comnih.gov

Key interactions that stabilize the ligand within the binding pocket are identified through these simulations. For the mineralocorticoid receptor, hydrogen bonding plays a more significant role for endogenous agonists compared to antagonists. nih.govresearchgate.net Analysis of the binding poses can reveal crucial amino acid residues that form salt bridges and electrostatic interactions with the ligand. nih.gov For example, MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations can estimate the binding free energies, showing that binding is often facilitated by key residues within the binding site. mdpi.comnih.govresearchgate.net In silico analysis of the MR has shown that ligand binding is not always greatly altered by modifications like phosphorylation of the receptor, though it can impact receptor activation. nih.gov

These computational approaches allow for the screening of novel compounds and provide a molecular basis for understanding their potential as agonists or antagonists, which is invaluable for developing new therapeutic strategies. mdpi.comnih.govmdpi.com

| Technique | Purpose | Typical Output |

|---|---|---|

| Homology Modeling | Constructs a 3D model of a protein whose structure is unknown, based on a known structure of a homologous protein. | Predicted 3D protein structure. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov | Binding poses (orientations), docking scores (binding affinity). mdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time to study the dynamic behavior of the system. nih.gov | Trajectory of atomic coordinates, conformational changes, interaction stability. mdpi.comnih.gov |

| MM-PBSA/GBSA | Calculates the binding free energy of a ligand to a protein. researchgate.net | Estimated binding free energy (ΔG). |

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Prediction

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing a deeper understanding of their conformational preferences and spectroscopic characteristics. nih.govchemrxiv.org These methods are particularly useful for analyzing the complex three-dimensional shapes of steroid hormones and predicting their spectral features. nih.govuq.edu.au

Conformational analysis using quantum chemistry involves calculating the energies of different spatial arrangements (conformers) of a molecule to identify the most stable structures. lew.ro Methods like Density Functional Theory (DFT) are often used for their balance of accuracy and computational cost. nih.govchemrxiv.org For flexible molecules like steroids, multiple energy minima may be identified, corresponding to different rotatable bonds. nih.gov The results of these calculations, including zero-point-energy (ZPE) corrections, help determine the distribution of conformers at a given temperature. nih.gov Studies have systematically evaluated machine learning potentials, like ANI-2X, against DFT methods for their accuracy in calculating conformational energies of small molecules. nih.gov

Quantum chemistry is also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures. uq.edu.au For instance, theoretical calculations can generate predicted infrared (IR) and vibrational circular dichroism (VCD) spectra. nih.gov The close agreement between calculated and experimental spectra can confirm the absolute configuration and conformational distribution of a steroid in solution. nih.gov This combined experimental and theoretical approach helps in identifying spectral markers for specific functional groups. nih.govmdpi.com

| Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, geometry optimization, spectroscopic prediction. nih.govchemrxiv.org | Stable conformers, relative energies, vibrational frequencies (IR/Raman), electronic properties. |

| Ab initio methods (e.g., CASSCF) | High-accuracy electronic structure calculations, analysis of excited states. uq.edu.au | Detailed electronic structure, ligand field parameters, interpretation of complex spectra. uq.edu.au |

| Semi-empirical methods (e.g., PM3, PM6, PM7) | Rapid conformational searches and enthalpy calculations for large molecules. lew.ro | Geometries of conformers, standard formation enthalpies. lew.ro |

| Machine Learning Potentials (e.g., ANI-2X) | Fast and accurate prediction of molecular energies and forces. nih.gov | Energy distribution of bioactive conformations in large datasets. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are fundamental in medicinal chemistry for designing more potent and selective drugs by predicting the activity of novel molecules before their synthesis. tandfonline.comfarmaciajournal.comgovinfo.gov

QSAR modeling involves developing a mathematical equation that relates the biological activity (e.g., IC50 values) of a series of compounds to their physicochemical properties, known as molecular descriptors. nih.gov The process requires a dataset of compounds with known activities and their corresponding structural information. farmaciajournal.com A wide range of descriptors can be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. tandfonline.comrivm.nl

Statistical methods like Multiple Linear Regression (MLR) are used to generate the QSAR model. researchgate.net The quality and predictive power of the model are assessed using various statistical metrics, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fisher statistic (F). tandfonline.comfarmaciajournal.com A robust QSAR model can provide valuable insights into the structural features that are either favorable or unfavorable for the desired biological activity. tandfonline.com For example, a QSAR study on α-glucosidase inhibitors revealed that a van der Waals surface with significant polar volume is beneficial for activity. tandfonline.com

These models can be 2D-QSAR, which uses 2D structural descriptors, or 3D-QSAR, like Comparative Molecular Field Analysis (CoMFA), which uses 3D fields around the molecules. tue.nlnih.gov Receptor-dependent QSAR methods also incorporate information from the receptor structure to improve predictions. nih.gov The ultimate goal is to create a predictive model that can guide the design of new compounds with enhanced activity. researchgate.net

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC50 (-log IC50) nih.gov |

| Independent Variables (Descriptors) | Numerical values that characterize the chemical structure (e.g., electronic, steric, hydrophobic properties). rivm.nl | logP, Molecular Weight, Dipole Moment, Surface Area. |

| Statistical Method | Algorithm used to build the relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). researchgate.net |

| Correlation Coefficient (R²) | Measures how well the model fits the training data (value from 0 to 1). farmaciajournal.com | An R² > 0.8 is generally considered good. tandfonline.com |

| Cross-validated R² (Q²) | Measures the predictive power of the model using internal validation (e.g., leave-one-out). farmaciajournal.com | A Q² > 0.7 is often required for a reliable model. tandfonline.com |

Systems Biology Approaches for Network Analysis of Metabolic Pathways

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems, such as metabolic networks. taylorfrancis.comosti.gov This holistic approach is crucial for analyzing the biosynthesis and regulation of steroids like 16,18-DH-Doca, which are products of multi-step enzymatic pathways. nih.govnih.gov

Metabolic pathway analysis involves constructing a network model of all relevant biochemical reactions. taylorfrancis.com For steroidogenesis, this would include the enzymes and intermediates involved in the conversion of cholesterol to various steroid hormones. For instance, deoxycorticosterone (DOC) is a key precursor in the synthesis of other steroids, and its levels are subject to complex genetic regulation. nih.gov A computational study of aldosterone synthase (CYP11B2), a key enzyme in steroid biosynthesis, illustrates how these pathways can be modeled. tue.nl

Metabolic Control Analysis (MCA) is a specific systems biology framework used to describe how the flux (rate of conversion) through a biochemical pathway is controlled by the concentrations and activities of the enzymes and substrates within it. nih.govamazon.com Rather than a single "rate-limiting" enzyme, MCA considers the distributed control among all components of the pathway. nih.gov Pathway enrichment analysis, often used in metabolomics, can identify metabolic pathways that are significantly affected under certain conditions by analyzing changes in metabolite concentrations. researchgate.net

These computational tools, including software for extreme pathway analysis (ExPA), allow researchers to simulate the behavior of metabolic networks, predict the effects of genetic mutations or enzyme inhibition, and understand how organisms maintain metabolic homeostasis. ucsd.edu By applying these methods to the steroidogenic pathways, it is possible to gain a systems-level understanding of the production and regulation of compounds like this compound.

| Enzyme | Precursor | Product |

|---|---|---|

| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Cholesterol | Pregnenolone |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Pregnenolone | 17α-hydroxypregnenolone |

| 3β-HSD (3β-hydroxysteroid dehydrogenase) | Pregnenolone | Progesterone (B1679170) |

| CYP21A2 (21-hydroxylase) | Progesterone | Deoxycorticosterone (DOC) |

| CYP11B1 (11β-hydroxylase) | Deoxycorticosterone (DOC) | Corticosterone (B1669441) |

| CYP11B2 (Aldosterone synthase) | Corticosterone | Aldosterone |

| (Proposed) Hydroxylase | 18-hydroxy-11-deoxycorticosterone (B104428) (18-OH-DOC) | 16α,18-dihydroxy-11-deoxycorticosterone (this compound) nih.gov |

Future Research Directions and Unanswered Questions

Development of Novel Research Tools and Probes

The advancement of our understanding of diHDHA metabolites is intrinsically linked to the development of sophisticated research tools. Future progress will heavily rely on the creation of novel chemical probes and analytical methods to detect, quantify, and track these molecules in complex biological systems.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for identifying and quantifying these lipid mediators. oup.comresearchgate.net However, the development of more sensitive and specific probes would enable real-time visualization of their synthesis, transport, and target engagement within cells and tissues. This could include fluorescently tagged analogs or photoaffinity probes that can covalently link to their protein targets upon photoactivation, allowing for the identification of novel receptors and interacting proteins.

Furthermore, the creation of a broader library of chemically synthesized stereoisomers of various diHDHA molecules is crucial. The total synthesis of the four stereoisomers of 14,20-diHDHA was instrumental in determining the absolute structure of the naturally occurring isomer. researchgate.netacs.org Expanding such synthetic efforts to other diHDHA species will be essential for elucidating their structure-activity relationships.

The development of novel digital endpoints and wearable technologies also presents an opportunity to assess the physiological effects of these metabolites in clinical trials with greater frequency and reduced patient burden. nih.gov

Interdisciplinary Approaches for Deeper Mechanistic Understanding

A holistic comprehension of the roles of diHDHA metabolites necessitates a convergence of expertise from various scientific disciplines. The study of these compounds can no longer be confined to the realms of biochemistry or pharmacology alone. An interdisciplinary approach, integrating fields such as immunology, neuroscience, and computational biology, is paramount for a deeper mechanistic understanding. consensus.appd-nb.info

Collaborations between lipid chemists and immunologists can unravel the precise mechanisms by which molecules like 14,20-diHDHA exert their anti-inflammatory effects, for example, by limiting neutrophil infiltration. oup.comresearchgate.net Similarly, partnerships with neuroscientists can explore the potential neuroprotective roles of these metabolites, a known function of other DHA derivatives like neuroprotectin D1. consensus.app

The table below illustrates potential interdisciplinary collaborations and their research goals:

Table 1: Potential Interdisciplinary Collaborations in diHDHA Research| Collaborating Disciplines | Research Focus | Potential Outcomes |

|---|---|---|

| Chemistry & Immunology | Elucidation of anti-inflammatory pathways | Identification of new therapeutic targets for inflammatory diseases |

| Neuroscience & Pharmacology | Investigation of neuroprotective effects | Development of novel treatments for neurodegenerative disorders |

| Computational Biology & Genetics | Modeling of biosynthetic pathways and receptor interactions | Prediction of novel bioactive metabolites and their functions |

| Clinical Medicine & Analytical Chemistry | Correlation of metabolite levels with disease states | Discovery of new biomarkers for diagnosis and prognosis |

Exploration of Biosynthetic Enantioselectivity and Stereospecificity

The biological activity of complex molecules like diHDHA is often dictated by their precise three-dimensional structure, including the stereochemistry of their chiral centers. The enzymes involved in their biosynthesis, such as lipoxygenases, exhibit remarkable selectivity and specificity in the reactions they catalyze. lipidmaps.org A critical area for future research is the in-depth exploration of the enantioselectivity and stereospecificity of the biosynthetic pathways leading to different diHDHA isomers.